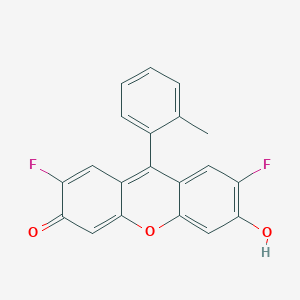
Pennsylvania Green
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pennsylvania Green is a versatile fluorophore, known for its bright fluorescence and stability. It is a hybrid of Oregon Green and Tokyo Green, designed to be more hydrophobic and less pH-sensitive than fluorescein . This compound is widely used in biological experiments for observing and analyzing cell structures, tracking biomolecules, and evaluating cell functions .
Wissenschaftliche Forschungsanwendungen
Pennsylvania Green has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical reactions to monitor reaction progress and detect specific molecules.
Biology: Employed in cell imaging to observe cell structures, track biomolecules, and evaluate cell functions.
Medicine: Utilized in clinical diagnostics to detect biomolecules and study tissue pathology.
Wirkmechanismus
Target of Action
Pennsylvania Green is a multifunctional dye . It is primarily used in biological experiments as a tool to help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .
Result of Action
The result of this compound’s action is the generation of fluorescence that allows researchers to visualize various cellular structures and processes . This can lead to a better understanding of these structures and processes, which can in turn contribute to advancements in fields such as cell biology, biochemistry, and medicine.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other chemicals, and the specific conditions of the biological experiment being conducted. This compound is described as being more hydrophobic, photostable, and less ph-sensitive compared to other dyes, suggesting that it may be relatively resilient to changes in its environment .
Vorbereitungsmethoden
The synthesis of Pennsylvania Green involves several steps. One efficient method starts with bis-(2,4,5-trifluorophenyl)methanone, which undergoes iterative nucleophilic aromatic substitution by hydroxide . This process yields the key intermediate, 2,7-difluoro-3,6-dihydroxyxanthen-9-one. This intermediate is then used to prepare 4-carboxy-Pennsylvania Green methyl ester in a 28% overall yield without requiring chromatography . Industrial production methods focus on scalability and cost-effectiveness, ensuring the compound is available for various applications.
Analyse Chemischer Reaktionen
Pennsylvania Green undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, altering its fluorescence properties.
Reduction: Reduction reactions can modify the functional groups attached to the fluorophore, impacting its solubility and cell permeability.
Common reagents used in these reactions include hydroxide for nucleophilic substitution and various oxidizing or reducing agents depending on the desired modification. The major products formed from these reactions are typically derivatives of this compound with altered fluorescence or solubility properties.
Vergleich Mit ähnlichen Verbindungen
Pennsylvania Green is unique due to its hydrophobic nature and stability across a range of pH levels. Similar compounds include:
Oregon Green: Known for its bright fluorescence but less hydrophobic than this compound.
Tokyo Green: Another bright fluorophore but more pH-sensitive compared to this compound.
This compound’s unique properties make it a valuable tool in applications where stability and hydrophobicity are crucial.
Eigenschaften
IUPAC Name |
2,7-difluoro-6-hydroxy-9-(2-methylphenyl)xanthen-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F2O3/c1-10-4-2-3-5-11(10)20-12-6-14(21)16(23)8-18(12)25-19-9-17(24)15(22)7-13(19)20/h2-9,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGHTNOAGHLUQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)F)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
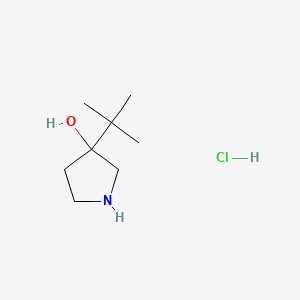
![[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2929072.png)
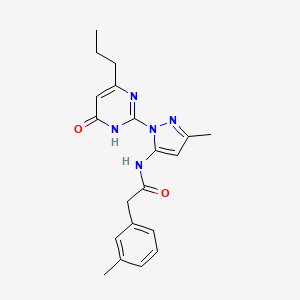
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2929075.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2929076.png)
![(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol](/img/structure/B2929078.png)
![(2E)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2929084.png)
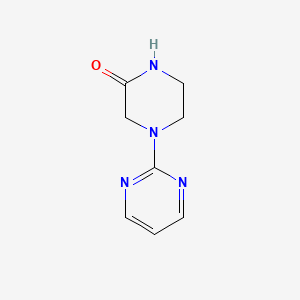
![1'-((5-Fluoro-2-methoxyphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2929086.png)
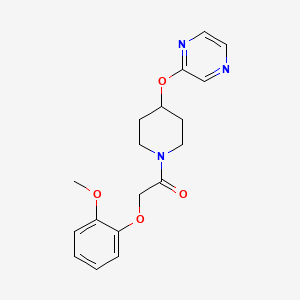
![2-[(4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2929088.png)
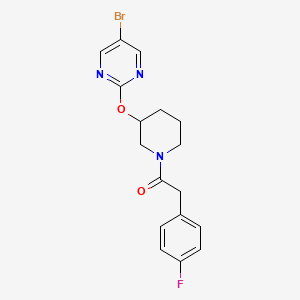
![N-(cyanomethyl)-3-{5,6-dimethyl-4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}-N-propylpropanamide](/img/structure/B2929091.png)

